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Compound of Interest

Compound Name: Aficamten

Cat. No.: B8198243

This technical support center provides researchers, scientists, and drug development
professionals with essential information on the drug-drug interaction (DDI) profile of aficamten,
a novel cardiac myosin inhibitor. The following frequently asked questions (FAQS),
troubleshooting guides, and experimental protocols are designed to address specific issues
that may be encountered during preclinical and clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of aficamten and which enzymes are involved?

Al: Aficamten is eliminated from the body primarily through metabolism by multiple
cytochrome P450 (CYP) enzymes.[1] This multi-pathway clearance reduces the likelihood of
significant increases in aficamten exposure when co-administered with a CYP inhibitor.[1] In
vitro studies have identified contributions from CYP2C9, CYP3A, CYP2D6, and CYP2C19.[2]
[3] The main circulating metabolites are the monohydroxylated forms Ml1a and M1b, which are
considered pharmacologically inactive.[4]

Q2: What is the known drug-drug interaction potential of aficamten with CYP inhibitors?

A2: Aficamten was designed to have a low potential for drug-drug interactions.[1] A clinical
study in healthy participants evaluated the impact of co-administration with strong inhibitors of
several CYP pathways, including fluconazole (a strong inhibitor of CYP2C9, CYP2C19, and
CYP3A4), paroxetine (a strong CYP2D6 inhibitor), and fluoxetine (a strong inhibitor of
CYP2C19 and CYP2D6).[5] While detailed quantitative results from this study are not yet fully
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published, the involvement of multiple metabolic pathways suggests that the inhibition of a
single CYP enzyme is unlikely to cause a clinically significant increase in aficamten plasma
concentrations.[1]

Q3: Has the co-administration of aficamten with other cardiovascular drugs been studied?

A3: The concomitant use of aficamten and disopyramide, a standard-of-care medication for
obstructive hypertrophic cardiomyopathy (0HCM), has been evaluated.[5] Clinical data indicate
that the combination is well-tolerated and does not lead to a greater reduction in the left
ventricular outflow tract (LVOT) gradient compared to aficamten alone.[5] Furthermore, the
withdrawal of disopyramide while continuing aficamten did not diminish aficamten's efficacy.

[5]
Q4: Are there any known effects of aficamten on drug transporters?

A4: Preclinical in vitro studies have been conducted to assess the interaction of aficamten with
various drug transporters. Specific details regarding these interactions and their clinical
relevance are part of ongoing research and regulatory review.

Q5: How does the drug-drug interaction profile of aficamten compare to that of mavacamten?

A5: Aficamten is reported to have a more favorable drug-drug interaction profile than
mavacamten.[6][7] Mavacamten is extensively metabolized by CYP2C19 and is also an
inducer of CYP3A4, CYP2C9, and CYP2C19, leading to a higher potential for clinically
significant drug interactions.[8] In contrast, aficamten’'s metabolism by multiple CYP pathways
mitigates this risk.[8][9]

Data Summary Tables

Table 1: In Vitro Contribution of Cytochrome P450 Enzymes to Aficamten Metabolism
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CYP Enzyme Fraction Metabolized (fm) Reference
CYP2C9 50% 2]
CYP3A 26% [2]
CYP2D6 21% 2]
CYP2C19 3% [2]

Table 2: Clinical Drug-Drug Interaction Study with Strong CYP Inhibitors

Effect on Aficamten

Co-administered CYP Enzymes o
o o Pharmacokinetics Reference
Drug (Inhibitor) Inhibited
(AUC, Cmax)
Quantitative data from
S the clinical trial have
Strong inhibitor of
been presented but
Fluconazole CYP2C9, CYP2C19, ] [5]
are not yet publicly
and CYP3A4 _ _
available in peer-
reviewed literature.
Quantitative data from
the clinical trial have
] Strong inhibitor of been presented but
Paroxetine ) [5]
CYP2D6 are not yet publicly
available in peer-
reviewed literature.
Quantitative data from
o the clinical trial have
Strong inhibitor of
] been presented but
Fluoxetine CYP2C19 and [5]

are not yet publicly

CYP2D6

available in peer-

reviewed literature.

Experimental Protocols
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Key Experiment: In Vitro Cytochrome P450 Inhibition Assay for Aficamten

This protocol outlines a representative methodology for determining the potential of aficamten
to inhibit major CYP450 enzymes in human liver microsomes.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of aficamten for
major human CYP isoforms (e.g., CYP1A2, CYP2CS8, CYP2C9, CYP2C19, CYP2D6, and
CYP3A4).

2. Materials:
o Aficamten
e Pooled human liver microsomes (HLMs)

» NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate
dehydrogenase)

o CYP-isoform specific probe substrates (e.g., phenacetin for CYP1A2, amodiaquine for
CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for
CYP2D6, midazolam for CYP3A4)

» Positive control inhibitors for each CYP isoform (e.g., furafylline, montelukast,
sulfaphenazole, ticlopidine, quinidine, ketoconazole)

e Phosphate buffer (pH 7.4)

o Acetonitrile or other suitable organic solvent for quenching the reaction
o 96-well plates

 Incubator

e LC-MS/MS system

3. Methods:

e Preparation of Reagents:
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o Prepare stock solutions of aficamten, probe substrates, and positive control inhibitors in
an appropriate solvent (e.g., DMSO).

o Prepare working solutions by diluting the stock solutions in phosphate buffer. A typical
concentration range for aficamten would be from 0.1 to 100 puM.

e |ncubation:

o In a 96-well plate, combine the phosphate buffer, HLM, and aficamten (or positive control
inhibitor or vehicle control).

o Pre-incubate the mixture at 37°C for 5-10 minutes.

o Initiate the reaction by adding the CYP-isoform specific probe substrate and the NADPH
regenerating system.

o Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is
in the linear range.

e Reaction Termination and Sample Preparation:

o Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an
internal standard.

o Centrifuge the plate to pellet the protein.
o Transfer the supernatant to a new plate for analysis.
e LC-MS/MS Analysis:

o Analyze the formation of the specific metabolite from the probe substrate using a validated
LC-MS/MS method.

o Data Analysis:

o Calculate the percent inhibition of enzyme activity at each aficamten concentration
relative to the vehicle control.
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o Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear
regression model.

V - I = t -
CYP2C9 (50%) Mia and M1b
CYP3A (26%) (Monohydroxylated Metabolites) Phase I Enzymes g Further Metabolites
CYP2D6 (21%) (Pharmacologically Inactive) (e.g., Glucuronides)

CYP2C19 (3%
Minor direct excretion > Elimination
(Primarily Fecal)

Click to download full resolution via product page

Caption: Aficamten Metabolic Pathway.
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Patient considered for Aficamten therapy

Review concomitant medications for known
strong CYP inhibitors (e.g., fluconazole)

No strong CYP inhibitors identified

Strong CYP inhibitor identified

Evaluate necessity of the CYP inhibitor.
Consider alternative non-inhibiting medications.

Initiate Aficamten at standard dose

If co-administration is necessary,
proceed with caution and enhanced monitoring.

Standard clinical and
echocardiographic monitoring

Continue Aficamten therapy

Click to download full resolution via product page

Caption: Clinical DDI Management Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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